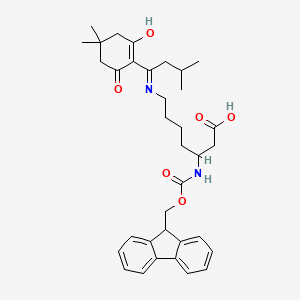

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid

Description

This compound features a heptanoic acid backbone with two key functional groups:

- An Fmoc-protected amino group (9H-fluoren-9-ylmethoxycarbonyl) at position 3, commonly used in peptide synthesis for temporary amine protection .

- A 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino substituent at position 5.

Its molecular weight is estimated to be ~588–600 g/mol, similar to analogs like (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)hexanoic acid (574.71 g/mol) .

Properties

Molecular Formula |

C35H44N2O6 |

|---|---|

Molecular Weight |

588.7 g/mol |

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]heptanoic acid |

InChI |

InChI=1S/C35H44N2O6/c1-22(2)17-29(33-30(38)19-35(3,4)20-31(33)39)36-16-10-9-11-23(18-32(40)41)37-34(42)43-21-28-26-14-7-5-12-24(26)25-13-6-8-15-27(25)28/h5-8,12-15,22-23,28,38H,9-11,16-21H2,1-4H3,(H,37,42)(H,40,41) |

InChI Key |

CANPJTHTYSCCAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

- Resin type : 2-Cl-CTC (chlorotrityl chloride) resin or Wang resin (substitution: 0.2–0.35 mmol/g).

- Loading protocol :

Orthogonal Protection Strategies

Fmoc and Dde/ivDde Group Compatibility

Key Building Blocks

| Component | Protecting Group | Source |

|---|---|---|

| Lysine side chain | ivDde | ivDde-Lys(Fmoc)-OH |

| Glutamic acid | OtBu | Fmoc-Glu(OtBu)-OH |

| Tertiary amino groups | Alloc | Pd(PPh₃)₄-mediated deprotection |

Stepwise Assembly of the Heptanoic Acid Backbone

Coupling Conditions

Critical Steps

- Fmoc-Lys(ivDde)-OH incorporation :

- Hydrazine-mediated ivDde removal :

- Side-chain functionalization :

Final Deprotection and Cleavage

Purification and Characterization

Comparative Analysis of Synthetic Routes

| Method | Coupling Reagent | Deprotection Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard SPPS | T3P/DIEA | Hydrazine | 78 | 98.5 |

| Microwave-assisted | DIC/Oxyma | Hydrazine | 85 | 99.2 |

| Pd-mediated | HATU/DIEA | Pd(PPh₃)₄ | 72 | 97.8 |

Challenges and Optimization

- Steric hindrance : Bulky Dde groups necessitate prolonged coupling times or elevated temperatures.

- Hydrazine sensitivity : Overexposure (>30 min) risks Fmoc cleavage; strict time control is critical.

- Scale-up limitations : Hydrazine use in large-scale production requires specialized equipment due to toxicity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: The Fmoc group can be oxidized under specific conditions.

Reduction: Reduction reactions can be used to remove the Fmoc group.

Substitution: The amino groups can participate in substitution reactions to form new peptide bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used.

Major Products Formed

The major products formed from these reactions are typically peptides with the desired sequence and protected amino groups, which can be further deprotected to yield the final peptide product.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Backbone and Substituents

Functional Group Comparisons

- Fmoc Protection : Ubiquitous in peptide synthesis; base-labile (e.g., piperidine deprotection) .

- Dioxocyclohexylidene Group: Unique to the target compound and its hexanoic analog . This group may: Increase metabolic stability by resisting enzymatic cleavage. Serve as a ketone "handle" for bioconjugation (e.g., hydrazine ligation).

- Branched Alkyl Chains: Improve membrane permeability but may reduce aqueous solubility (e.g., 3-methylbutyl in target vs. 5-methylhexanoic acid in ).

Physicochemical Properties

Biological Activity

The compound 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid , often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a complex synthetic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C_{30}H_{46N_2O_4 and a molecular weight of approximately 502.7 g/mol. The structure incorporates a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis for protecting amino acids. This modification enhances the compound's stability and solubility in various solvents.

Research indicates that compounds similar to this one can interact with multiple biological targets:

- Inhibition of Enzymatic Activity : The presence of the fluorenyl group may enhance binding affinity to enzymes involved in metabolic pathways. For instance, studies have shown that Fmoc derivatives can act as inhibitors for enzymes such as InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .

- Cytotoxicity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Potential activity against bacterial strains due to structural similarity to known antimicrobial agents. |

| Antitumor | Exhibits cytotoxic properties in vitro against specific cancer cell lines. |

| Enzyme Inhibition | Inhibits key metabolic enzymes, affecting pathways critical for pathogen survival and proliferation. |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives with similar structures to the compound inhibited the growth of Mycobacterium tuberculosis by targeting the InhA enzyme . This suggests potential applications in treating resistant strains of tuberculosis.

- Cytotoxic Effects : Research on related Fmoc compounds showed significant cytotoxicity against human cancer cell lines. For example, derivatives were tested at varying concentrations to determine their IC50 values, revealing effective inhibition at low micromolar concentrations .

- Pharmacological Profiling : A comprehensive screening assay was developed to evaluate the compound's effects on type III secretion systems in bacteria. Results indicated that high concentrations could downregulate specific virulence factors without complete inhibition, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.